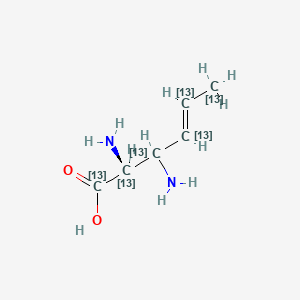
(E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features isotopically labeled carbon atoms, which makes it particularly useful in research involving metabolic pathways and reaction mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid typically involves multi-step organic synthesis techniques. One common approach is the use of isotopically labeled precursors in a series of reactions that introduce the amino and carboxyl groups in the desired positions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and isotopic labeling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
(E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The double bond in the hex-4-enoic acid moiety can be reduced to form the corresponding hexanoic acid.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro compounds, while reduction of the double bond can produce saturated acids.
Applications De Recherche Scientifique
(E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid has several applications in scientific research:
Chemistry: Used as a labeled compound in studies of reaction mechanisms and metabolic pathways.
Biology: Employed in tracer studies to track the incorporation and metabolism of amino acids in biological systems.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool in metabolic disorders.
Industry: Utilized in the synthesis of complex molecules and as a standard in analytical techniques.
Mécanisme D'action
The mechanism by which (E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in amino acid metabolism. Its isotopic labeling allows for detailed studies of these interactions, providing insights into the underlying biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E,2S)-2,3-diaminohex-4-enoic acid: Similar structure but without isotopic labeling.
(E,2S)-2,3-diaminohexanoic acid: Lacks the double bond present in (E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid.
(E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hexanoic acid: Contains isotopic labeling but lacks the double bond.
Uniqueness
The uniqueness of this compound lies in its combination of isotopic labeling and specific functional groups. This makes it a valuable tool in research applications where precise tracking of molecular transformations is required.
Propriétés
Formule moléculaire |
C6H12N2O2 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
(E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid |
InChI |
InChI=1S/C6H12N2O2/c1-2-3-4(7)5(8)6(9)10/h2-5H,7-8H2,1H3,(H,9,10)/b3-2+/t4?,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
VYWXSIUPUZWMLY-FXESKPBXSA-N |
SMILES isomérique |
[13CH3]/[13CH]=[13CH]/[13CH]([13C@@H]([13C](=O)O)N)N |
SMILES canonique |
CC=CC(C(C(=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methylene-bridged [6]cycloparaphenylene](/img/structure/B13421403.png)



![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)


![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)



![N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide](/img/structure/B13421472.png)
